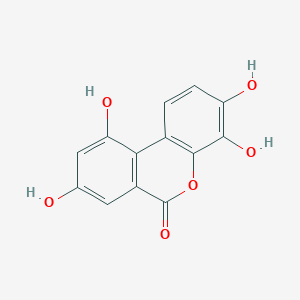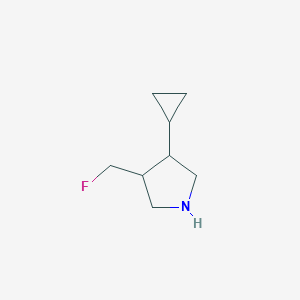
3-Cyclopropyl-4-(Fluormethyl)pyrrolidin
Übersicht
Beschreibung
“3-Cyclopropyl-4-(fluoromethyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a cyclopropyl group and a fluoromethyl group attached to the pyrrolidine ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the use of cycloaddition reactions . A method for the formal cycloaddition of cyclopropyl ketones with hydrazones has been developed, which utilizes photoredox catalysis to enable the synthesis of a range of structurally diverse pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in “3-Cyclopropyl-4-(fluoromethyl)pyrrolidine” contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine rings can be formed from different cyclic or acyclic precursors, or through the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
Die Einführung von Fluoratomen in organische Verbindungen hat die Agrochemie erheblich vorangebracht. Verbindungen wie 3-Cyclopropyl-4-(Fluormethyl)pyrrolidin können zur Entwicklung neuer Pestizide verwendet werden, da das Fluoratom einzigartige physikalisch-chemische Eigenschaften verleiht. Diese Eigenschaften führen häufig zu einer verbesserten biologischen Aktivität, Stabilität und Bioverfügbarkeit von Agrochemikalien .
Entwicklung von Pharmazeutika
In der Pharmaindustrie wird der Pyrrolidinring, eine Kernstruktur in this compound, häufig zur Herstellung von Verbindungen zur Behandlung menschlicher Krankheiten verwendet. Seine gesättigte Natur ermöglicht eine effiziente Erforschung des Pharmakophorraums und trägt zur Stereochemie des Moleküls bei, was möglicherweise zu Medikamenten mit neuartigen Wirkmechanismen führt .
Veterinärmedizin
Ähnlich wie bei seinen Anwendungen in der Humanpharmakologie können Derivate dieser Verbindung auch in der Veterinärmedizin Anwendung finden. Die Trifluormethylgruppe, die häufig in diesen Derivaten vorhanden ist, wurde mit mehreren zugelassenen Tierarzneimitteln in Verbindung gebracht, was auf das Potenzial zur Entwicklung neuer Behandlungen für die Tiergesundheit hindeutet .
Medizinische Chemieforschung
Die Stereogenität des Pyrrolidinrings macht ihn zu einem wertvollen Gerüst in der medizinischen Chemie. Forscher können diese Verbindung nutzen, um die Auswirkungen verschiedener Stereoisomere auf die biologische Aktivität zu untersuchen, was für die Entwicklung enantioselektiver Medikamente entscheidend ist .
Safety and Hazards
Wirkmechanismus
Target of Action
The compound “3-Cyclopropyl-4-(fluoromethyl)pyrrolidine” contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which suggests that “3-Cyclopropyl-4-(fluoromethyl)pyrrolidine” could potentially interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets this compound interacts with. Generally, compounds with a pyrrolidine ring can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .
Biochemical Pathways
Without specific information on the targets of “3-Cyclopropyl-4-(fluoromethyl)pyrrolidine”, it’s challenging to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting they could influence multiple biochemical pathways .
Result of Action
The molecular and cellular effects of “3-Cyclopropyl-4-(fluoromethyl)pyrrolidine” would depend on its specific targets and mode of action. Given the diverse biological activities of pyrrolidine derivatives , this compound could potentially have a wide range of effects.
Biochemische Analyse
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclopropyl-4-(fluoromethyl)pyrrolidine can change over time. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. These temporal effects are important for determining the compound’s suitability for various applications .
Dosage Effects in Animal Models
The effects of 3-Cyclopropyl-4-(fluoromethyl)pyrrolidine vary with different dosages in animal models. Studies have shown threshold effects and potential toxic or adverse effects at high doses. Understanding these dosage effects is essential for determining safe and effective usage of the compound .
Metabolic Pathways
3-Cyclopropyl-4-(fluoromethyl)pyrrolidine is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in metabolism .
Transport and Distribution
The transport and distribution of 3-Cyclopropyl-4-(fluoromethyl)pyrrolidine within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of 3-Cyclopropyl-4-(fluoromethyl)pyrrolidine affects its activity and function
Eigenschaften
IUPAC Name |
3-cyclopropyl-4-(fluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN/c9-3-7-4-10-5-8(7)6-1-2-6/h6-8,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORDDBKHCLEEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(piperidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478453.png)

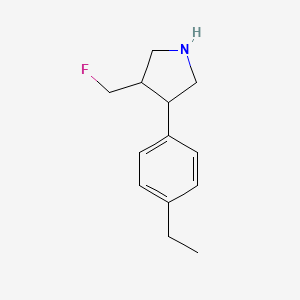
![Methyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1478460.png)
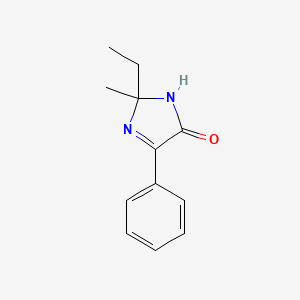
![2-(2-oxo-3-propyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1478463.png)
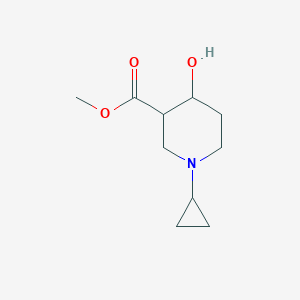
![7-Methyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1478465.png)


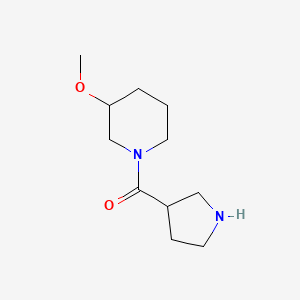
![2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid](/img/structure/B1478472.png)

